molecular formula C7H12O3 B017614 Isopropyl acetoacetate CAS No. 542-08-5

Isopropyl acetoacetate

Cat. No. B017614
CAS RN: 542-08-5
M. Wt: 144.17 g/mol
InChI Key: GVIIRWAJDFKJMJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isopropyl acetoacetate involves key methodologies that ensure the production of this compound with high purity and yield. Notably, the literature highlights the importance of catalytic systems and reaction conditions in optimizing the synthesis process. For instance, isoxazolone derivatives, which show significant biological and medicinal properties, are synthesized through a three-component reaction involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various catalysts and conditions, showcasing the versatility of acetoacetate derivatives in chemical synthesis (Laroum et al., 2019).

Molecular Structure Analysis

The molecular structure of isopropyl acetoacetate plays a pivotal role in its reactivity and application in chemical synthesis. Its structure, characterized by the presence of both ester and keto functional groups, allows for a variety of chemical transformations. The compound's ability to participate in reactions as both an electrophile and nucleophile underpins its utility in organic synthesis and the production of complex molecules.

Chemical Reactions and Properties

Isopropyl acetoacetate is involved in numerous chemical reactions, including esterification, condensation, and Michael addition, attributable to its functional groups. These reactions are fundamental in the synthesis of heterocyclic compounds and other organic materials. The compound's reactivity with different reagents under specific conditions highlights its significance in synthetic chemistry and material science.

Physical Properties Analysis

The physical properties of isopropyl acetoacetate, such as boiling point, melting point, and solubility in various solvents, are crucial for its application in chemical synthesis and industrial processes. Understanding these properties is essential for the design and optimization of reaction conditions, ensuring efficient production and application of the compound.

Chemical Properties Analysis

The chemical properties of isopropyl acetoacetate, including its stability under various conditions, reactivity with different chemical reagents, and participation in catalytic cycles, are central to its utility in organic synthesis. Studies focusing on these properties provide insights into the mechanisms of reactions involving isopropyl acetoacetate and pave the way for the development of new synthetic methodologies and materials.

Scientific Research Applications

  • Methods of Application/Experimental Procedures : The nanocarrier is developed based on poly (N-isopropyl acrylamide)—allyl acetoacetate grafted MoS2 nanosheets . The obtained polymer is modified with methoxy poly (ethylene glycol) and folic acid to enable enhanced adsorption of doxorubicin . The synthesized polymer is characterized using Fourier transform infrared, X-ray diffraction, field emission scanning electron microscope, and thermogravimetric analysis . The effect of main experimental parameters on the doxorubicin adsorption are investigated and the maximum adsorption capacity is obtained at pH=8, contact time=15 min, and temperature=50 °C .

  • Results/Outcomes : The results indicated that the doxorubicin release was considerably accelerated at a simulated cancer fluids (pH=5.6) in contrast to simulated human blood fluids (pH=7.4) . Also, the cytotoxicity of the obtained nanocarrier was evaluated via MTT assay against KB cancer cell lines . The doxorubicin release and subsequent induction of apoptosis enhanced after near infrared irradiation, indicating that this nanocarrier can be employed as a dual responsive drug delivery system, with controlled drug release through near infrared irradiation and pH . The adsorption data followed the Langmuir isotherm model with a maximum adsorption capacity of 16.83 mg g−1 . Kinetic studies revealed that the adsorption process was fitted with the pseudo-second-order model .

    • Application Summary : Isopropyl acetoacetate is involved in the production of biofuels and biochemicals in cyanobacteria . Acetyl-CoA, an activated carrier of two carbon units, is an important precursor of biosynthetic products such as amino acids and fatty acids . Acetyl-CoA can be converted into many industrially useful biochemicals .
    • Methods of Application/Experimental Procedures : Cyanobacteria, as photosynthetic bacteria, can generate energy and carbon sources directly from sunlight and atmospheric carbon dioxide . With the aid of genetic engineering, heterologous enzymes and/or pathways have been introduced into cyanobacteria, enabling the production of various biofuels and biochemicals .
    • Results/Outcomes : By utilizing cyanobacteria as production hosts, biofuels and biochemicals can be produced directly from carbon dioxide, and ultimately carbon dioxide fixation by cyanobacteria can help reduce atmospheric carbon dioxide concentration, alleviating global warming and air pollution .
    • Application Summary : Isopropyl acetoacetate can be used as a reactant to synthesize Isopropyl 2-acetyl-3-phenyl-2-propenoate via Knoevenagel reaction in the presence of Ti (O-i-Pr) 4 . It can also be used to synthesize substituted 1,4-dihydropyridines by reacting with cinnamaldehydes and primary amines .
    • Methods of Application/Experimental Procedures : The synthesis involves specific chemical reactions under controlled conditions .
    • Results/Outcomes : The synthesized compounds can be used for various purposes in analytical chemistry .
    • Application Summary : Isopropyl acetoacetate is used in the agriculture industry, particularly in the production of agrochemicals .
    • Methods of Application/Experimental Procedures : It is used in the synthesis of various agrochemicals that are used to protect crops and enhance their growth .
    • Results/Outcomes : The use of isopropyl acetoacetate in the production of agrochemicals contributes to improved crop yield and protection against pests .
    • Application Summary : Isopropyl acetoacetate is used in the veterinary medicine industry .
    • Methods of Application/Experimental Procedures : It is used in the formulation of various veterinary drugs and treatments .
    • Results/Outcomes : The use of isopropyl acetoacetate in veterinary medicine contributes to improved animal health and treatment of various diseases .
    • Application Summary : Isopropyl acetoacetate is widely utilized in the formulation of hair care products, perfumes, and skincare items .
    • Methods of Application/Experimental Procedures : It is used as a solvent in cosmetic formulations, helping to dissolve or disperse the components of the product .
    • Results/Outcomes : The use of isopropyl acetoacetate in cosmetics contributes to the effectiveness of the products and enhances their sensory properties .

Safety And Hazards

Isopropyl Acetoacetate is classified as a combustible liquid and causes skin irritation . It is advised to keep away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is recommended to wash with plenty of soap and water . If skin irritation occurs, medical advice should be sought .

Future Directions

The future outlook for the Isopropyl Acetoacetate market is promising . The market is expected to experience significant growth due to increasing demand for pharmaceuticals and pigments in various industries . The expanding organic synthesis industry is also contributing to the market growth . The growing awareness regarding sustainable and eco-friendly chemicals is boosting the demand for Isopropyl Acetoacetate .

properties

IUPAC Name

propan-2-yl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(2)10-7(9)4-6(3)8/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIIRWAJDFKJMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060253
Record name Butanoic acid, 3-oxo-, 1-methylethyl ester
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Butanoic acid, 3-oxo-, 1-methylethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Isopropyl acetoacetate

CAS RN

542-08-5
Record name Isopropyl acetoacetate
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Record name Isopropyl acetoacetate
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Record name Butanoic acid, 3-oxo-, 1-methylethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butanoic acid, 3-oxo-, 1-methylethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl acetoacetate
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Record name ISOPROPYL ACETOACETATE
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Synthesis routes and methods I

Procedure details

A solution of ethyl acetoacetate (250 g.) and concentrated sulphuric acid (10 ml.) in isopropanol (1500 ml.) was heated at reflux for 3 hours. The solvent was removed by distillation, the residue was neutralised by treatment with barium carbonate, filtered and distilled under reduced pressure to give isopropyl acetoacetate (139 g.), b.p. 79°-82° C./20 mm Hg, in the form of a colourless liquid.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (53)70 (74 g, 0.5 mol) and 2-propanol (30 g, 0.5 mol) was heated at 135° C. for 20 h. The acetone formed during the reaction was removed with a rotary evaporator. The residue was distilled to provide 65 g (0.451 mol, 90%) of 54 as a clear, colorless liquid: bp 185°-187° C.
Quantity
74 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
212
Citations
SL Miscrock, JM Church - Industrial & Engineering Chemistry, 1957 - ACS Publications
… study is: Ethyl -Isopropyl Acetoacetate, To illustrate the detrimental effects of alkoxide ions on the yields of the alkylation reaction, the initial step of forming ethyl -isopropyl acetoacetate, …
Number of citations: 0 pubs.acs.org
M Grünebaum, A Buchheit… - The Journal of …, 2019 - ACS Publications
… ) in contact with isopropyl acetoacetate or lithium isopropyl acetoacetate dissolved in … to those of untreated isopropyl acetoacetate and lithium isopropyl acetoacetate/isopropyl acetate …
Number of citations: 7 pubs.acs.org
VL Gein, NV Nosova, KD Potemkin, ZG Aliev… - Russian journal of …, 2005 - Springer
… Abstract—Base-catalyzed reactions of isopropyl acetoacetate with aromatic and heterocyclic aldehydes afforded the corresponding diisopropyl 6-hydroxy-6-methyl-4-oxocyclohexane-1,…
Number of citations: 25 link.springer.com
JC Graham, X Xu, M Orticochea - Catalysis letters, 1989 - Springer
… Ethyl acetoacetate, isopropyl acetoacetate and TiO 2 were observed as by-products. The products were identified by FTIR, aH NMR, 13C NMR, GC/MS and MS procedures. The …
Number of citations: 5 link.springer.com
S Sifniades - The Journal of Organic Chemistry, 1975 - ACS Publications
… prepared from 3a by base-catalyzed transesterification with the appropriate alcohol; isopropyl acetoacetate (3c), bp 55 (4.5 mm); cyclohexyl acetoacetate (3d), bp 92-95 (2 mm). Both …
Number of citations: 54 pubs.acs.org
S Chitra, D Devanathan, K Pandiarajan - European journal of medicinal …, 2010 - Elsevier
… 4a–g and 4-phenyl-5-isopropoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-thione 4h have been synthesized by a one-pot cyclocondensation of aldehydes, isopropyl acetoacetate …
Number of citations: 152 www.sciencedirect.com
Y Fukuda, T Gunji, S Moriyama, I Ogawa - Nuclear and particle physics …, 2016 - Elsevier
… isopropyl acetoacetate, and Zr(acac)4 were measured. At high concentrations we used isopropyl acetoacetate … larger molar number for isopropyl acetoacetate. For comparison, the light …
Number of citations: 1 www.sciencedirect.com
PF Deng, GB Chen, YQ Feng, J Song - … Crystallographica Section E …, 2007 - scripts.iucr.org
… A solution of 3-nitrobenzaldehyde and isopropyl acetoacetate in 2-propanol containing a catalytic amount of piperidinium acetate was stirred at 323–328 K for 1 h and left at room …
Number of citations: 1 scripts.iucr.org
R Lichtenberger, SO Baumann, M Bendova… - Inorganica Chimica …, 2011 - Elsevier
… Four new yttrium alkoxo/hydroxo/oxo complexes with isopropyl acetoacetate (iprac) ligands are presented in this contribution. The complexes were obtained by reaction of Y 5 O(OiPr) …
Number of citations: 4 www.sciencedirect.com
CP Mangone, EN Pereyra, S Argimón, S Moreno… - Enzyme and microbial …, 2002 - Elsevier
… The results obtained in the yeast-catalyzed reduction of isopropyl acetoacetate 1b in various media are described in Table 2. The best results were obtained in low polar organic solvent …
Number of citations: 21 www.sciencedirect.com

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